Pipercide
Overview
Description
Pipercide is an insecticidal amide compound derived from the Piper nigrum plant, commonly known as black pepper. It belongs to the Piperaceae family, which is known for its diverse range of secondary metabolites with various biological activities. This compound has garnered attention due to its potent insecticidal properties, making it a valuable compound in agricultural and pest control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pipercide can be synthesized through various routes, typically involving multiple steps. One efficient synthetic route involves the aldol condensation followed by Grob fragmentation. This method has been modified to improve yield and efficiency . The synthesis generally starts with piperonyl alcohol, 1,6-hexanediol, and methyl crotonate as starting materials. The reaction conditions often involve the use of pyridinium chlorochromate for oxidation and Wittig reaction for the formation of the desired double bonds .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Piper nigrum using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain this compound in its pure form. The industrial synthesis also follows similar steps as the laboratory synthesis but on a larger scale, ensuring higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pipercide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction of this compound can lead to the formation of reduced amides with altered properties.
Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .
Scientific Research Applications
Pipercide has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the synthesis of complex amides.
Biology: The compound’s insecticidal properties make it a subject of interest in entomological studies and pest control research.
Mechanism of Action
Pipercide exerts its insecticidal effects by targeting the nervous system of insects. It disrupts the normal functioning of ion channels, leading to paralysis and death of the insect. The compound interacts with molecular targets such as sodium and potassium channels, interfering with the transmission of nerve impulses . This mode of action makes this compound an effective insecticide with a specific target mechanism .
Comparison with Similar Compounds
Piperine: Another amide from Piper nigrum, known for its pungency and bioenhancing properties.
Piperlongumine: An amide with potent anticancer properties, derived from Piper longum.
Piperolein A: A related compound with insecticidal activity.
Comparison: Pipercide is unique among these compounds due to its specific insecticidal properties and mode of action. While piperine and piperlongumine have broader biological activities, including anticancer and bioenhancing effects, this compound is primarily valued for its effectiveness in pest control. Piperolein A shares similar insecticidal properties but differs in its chemical structure and specific activity spectrum .
Properties
IUPAC Name |
(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOYGOULCHMVBB-ADDDGJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C=C/CCCC/C=C/C1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318630 | |
Record name | Pipercide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipercide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54794-74-0 | |
Record name | Pipercide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54794-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pipercide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pipercide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | Pipercide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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